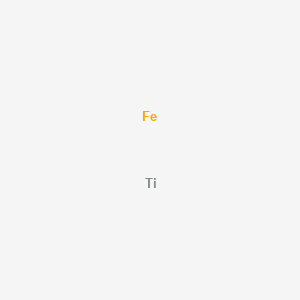
Iron, compound with titanium (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron titanium compounds, such as iron titanate (Fe₂TiO₅), are fascinating materials known for their unique properties and wide-ranging applications. These compounds belong to the family of titanates and are characterized by the interaction of iron (Fe) and titanium (Ti) elements with oxygen (O). Iron titanium compounds are utilized in various fields due to their exceptional chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
Iron titanium compounds can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of iron oxide (Fe₂O₃) and titanium dioxide (TiO₂) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, resulting in the formation of iron titanate.
Industrial Production Methods
In industrial settings, the production of iron titanium compounds often involves the use of ilmenite (FeTiO₃) as a raw material. The ilmenite is subjected to a series of chemical processes, including reduction and oxidation, to extract titanium and iron oxides. These oxides are then combined and heated to produce iron titanium compounds. The Kroll process, which involves the reduction of titanium tetrachloride (TiCl₄) with magnesium, is also used to produce titanium metal, which can be further processed to form iron titanium compounds .
化学反応の分析
Types of Reactions
Iron titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Iron titanium compounds can be oxidized using oxygen or air at elevated temperatures. This process results in the formation of higher oxidation states of iron and titanium.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO). These reactions typically occur at high temperatures and result in the formation of lower oxidation states of iron and titanium.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by the use of specific reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of iron titanium compounds can produce iron(III) oxide (Fe₂O₃) and titanium dioxide (TiO₂), while reduction reactions can yield iron(II) oxide (FeO) and titanium(III) oxide (Ti₂O₃) .
科学的研究の応用
Iron titanium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Iron titanium compounds are used as catalysts in various chemical reactions, including photocatalysis and redox reactions.
Biology: These compounds are explored for their potential use in biological applications, such as antimicrobial agents and drug delivery systems.
Industry: In industrial applications, iron titanium compounds are used in the production of high-strength alloys, coatings, and electronic devices.
作用機序
The mechanism of action of iron titanium compounds involves their interaction with molecular targets and pathways. For example, in biological systems, iron titanium compounds can form hydrogen bonds with the constituents of microorganism cell-active sites, leading to the disruption of cell walls and membranes. This results in increased cell permeability and eventual cell death . In photocatalytic applications, the compounds can generate reactive oxygen species (ROS) that facilitate the degradation of organic pollutants .
類似化合物との比較
Iron titanium compounds can be compared with other similar compounds, such as iron aluminides, titanium aluminides, and nickel aluminides. These compounds share some common properties, such as high strength and corrosion resistance, but also exhibit unique characteristics:
Iron Aluminides: Known for their excellent oxidation resistance and high-temperature stability, iron aluminides are used in aerospace and automotive applications.
Titanium Aluminides: These compounds are lightweight and possess high strength-to-weight ratios, making them ideal for use in aircraft engines and other high-performance applications.
Iron titanium compounds stand out due to their unique combination of magnetic, electrical, and catalytic properties, which make them versatile materials for a wide range of applications.
特性
CAS番号 |
12023-04-0 |
|---|---|
分子式 |
FeTi |
分子量 |
103.71 g/mol |
IUPAC名 |
iron;titanium |
InChI |
InChI=1S/Fe.Ti |
InChIキー |
IXQWNVPHFNLUGD-UHFFFAOYSA-N |
SMILES |
[Ti].[Fe] |
正規SMILES |
[Ti].[Fe] |
Key on ui other cas no. |
12023-04-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















